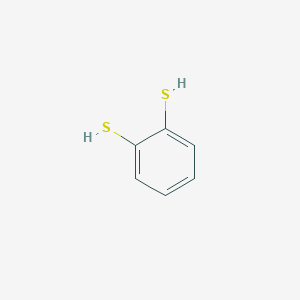

1,2-Benzenedithiol

Descripción

1,2-Benzenedithiol (C₆H₆S₂), a bidentate S,S-donor ligand, is a sulfur-rich aromatic compound with two adjacent thiol groups. It is widely utilized in coordination chemistry for synthesizing metal complexes, particularly arsenic(III) derivatives, due to its strong chelating ability . Its synthesis is efficient, achieving up to 96% yield via a one-pot procedure starting from benzenethiol . Structurally, the compound enables the formation of stable complexes with unique crystallographic and spectroscopic properties, making it valuable in anticancer research and material science .

Propiedades

IUPAC Name |

benzene-1,2-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNVQLOKVMWBFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871274 | |

| Record name | Benzene-1,2-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 28.5 deg C; [ChemIDplus] White solid with an unpleasant odor; mp = 21-25 deg C; [Alfa Aesar MSDS] | |

| Record name | 1,2-Benzenedithiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19200 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

17534-15-5, 626-04-0 | |

| Record name | 1,2-Benzenedithiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17534-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene-1,3-dithiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedithiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017534155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene-1,2-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,2-dithiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-BENZENEDITHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7M2QCZ9RB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

1,2-Benzenedithiol can be synthesized through several methods:

Synthetic Routes and Reaction Conditions

-

Ortho-lithiation of benzenethiol: : This method involves the ortho-lithiation of benzenethiol using butyl lithium (BuLi) followed by sulfidation. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{SH} + 2 \text{BuLi} \rightarrow \text{C}_6\text{H}_4\text{SLi}_2 + 2 \text{BuH} ] [ \text{C}_6\text{H}_4\text{SLi}_2 + \text{S} \rightarrow \text{C}_6\text{H}_4(\text{SLi})_2 ] [ \text{C}_6\text{H}_4(\text{SLi})_2 + 2 \text{HCl} \rightarrow \text{C}_6\text{H}_4(\text{SH})_2 + 2 \text{LiCl} ]

-

Diazotization of 2-aminobenzenethiol: : This historical method involves the diazotization of 2-aminobenzenethiol to produce this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale ortho-lithiation of benzenethiol followed by sulfidation, as this method provides high yields and is scalable .

Análisis De Reacciones Químicas

1,2-Benzenedithiol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Types of Reactions

-

Oxidation: : Oxidation of this compound primarily yields polymeric disulfides. The reaction can be represented as: [ 2 \text{C}_6\text{H}_4(\text{SH})_2 \rightarrow \text{C}_6\text{H}_4(\text{S})_2 + \text{H}_2\text{O} ]

-

Coordination with metal dihalides and oxides: : this compound reacts with metal dihalides and oxides to form dithiolate complexes. For example: [ \text{C}_6\text{H}_4(\text{SH})_2 + \text{TiCl}_4 \rightarrow \text{Ti}(\text{C}_6\text{H}_4\text{S}_2)_2 + 2 \text{HCl} ]

-

Condensation with ketones and aldehydes: : this compound condenses with ketones and aldehydes to form dithianes: [ \text{C}_6\text{H}_4(\text{SH})_2 + \text{RR’}\text{CO} \rightarrow \text{C}_6\text{H}_4(\text{S})_2\text{CRR’} + \text{H}_2\text{O} ]

Common Reagents and Conditions

Common reagents used in these reactions include butyl lithium, sulfur, hydrochloric acid, metal dihalides, and ketones or aldehydes. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include polymeric disulfides, dithiolate metal complexes, and dithianes .

Aplicaciones Científicas De Investigación

Analytical Chemistry

1.1 Cyclocondensation Assay for Isothiocyanates

One of the prominent applications of 1,2-benzenedithiol is in the development of a cyclocondensation assay for the quantitation of isothiocyanates (ITCs) and their metabolites. This assay is notable for its simplicity, sensitivity, and versatility. It allows researchers to measure ITCs present in plant extracts and biological samples effectively. The assay's detection limit can be lowered to 10 pmol using reverse phase high-performance liquid chromatography (HPLC) techniques .

Table 1: Performance Characteristics of the Cyclocondensation Assay

| Parameter | Value |

|---|---|

| Detection Limit | 10 pmol |

| Molar Extinction Coefficient | 23,000 M cm at 365 nm |

| Reaction Stability | High under various conditions |

| Sample Types | Plant extracts, blood |

The assay has significantly advanced research on the cancer chemopreventive potential of ITCs derived from cruciferous vegetables .

Biomedicine

2.1 Arsenic(III) Complexes for Therapeutic Applications

Research has demonstrated that complexes formed with this compound exhibit promising cytotoxic properties against human acute promyelocytic leukemia cells (NB4). These complexes showed IC50 values of approximately 10 µM, indicating their potential as therapeutic agents in oncology .

Table 2: Cytotoxicity of Arsenic(III) Complexes with Dithiols

| Complex Type | IC50 (µM) |

|---|---|

| Arsenic(III) with this compound | ~10 |

| Arsenic(III) with toluene-3,4-dithiol | ~40 |

This highlights the potential of dithiols in drug design and development.

Materials Science

3.1 Triggering Aggregation in Nanomaterials

In the field of materials science, this compound has been shown to effectively trigger the aggregation of zinc oxide nanocrystals. Compared to other dithiols like 1,2-ethanedithiol, it was found to be significantly more efficient in inducing aggregation due to stronger interactions with the nanocrystals .

Table 3: Comparison of Dithiols in Triggering ZnO Aggregation

| Dithiol Type | Aggregation Efficiency |

|---|---|

| This compound | High |

| 1,2-ethanedithiol | Moderate |

| 1-hexanethiol | Low |

This property makes it valuable for applications in photonics and nanotechnology.

Plasmonics and Sensing Applications

4.1 Surface Enhanced Raman Spectroscopy (SERS)

The compound is also utilized in plasmonics for enhancing signals in surface-enhanced Raman spectroscopy (SERS). Its ability to form stable complexes with metal nanoparticles enhances the sensitivity and specificity of SERS-based sensors .

Table 4: SERS Performance Enhancement Using Dithiols

| Dithiol Type | Enhancement Factor |

|---|---|

| This compound | Significant |

| Other thiols | Variable |

This application underscores its importance in analytical techniques used for biomolecular detection.

Mecanismo De Acción

The mechanism of action of 1,2-benzenedithiol involves its ability to form strong chelating bonds with metal ions. The thiol groups (-SH) in this compound coordinate with metal centers, forming stable dithiolate complexes. These complexes exhibit unique electronic and catalytic properties due to the strong interaction between the sulfur atoms and the metal ions .

Comparación Con Compuestos Similares

Table 1: Cytotoxicity Comparison

| Compound | IC₅₀ (NB4 Cells, 48 h) | Toxicity Profile |

|---|---|---|

| This compound complex | 10 µM | Lower cardiotoxicity |

| Toluene-3,4-dithiol complex | 40 µM | Reduced potency |

| As₂O₃ | 1.4 µM | High cardiotoxicity |

Structural and Spectroscopic Properties

- Crystallography : this compound complexes form unique crystal structures. For example, AsBr(PhS₂) crystallizes with 13 molecules per asymmetric unit, a rare high-cell configuration . Bond lengths (e.g., As–S = 2.25–2.30 Å) align closely with DFT calculations (deviation <0.05 Å) .

- Toluene-3,4-dithiol complexes exhibit similar bonding but with slight shifts in UV-Vis spectra due to methyl substitution (e.g., absorption maxima at 370 nm vs. 331 nm for bromides) .

Table 2: Key Spectroscopic Features

| Property | This compound Complex | Toluene-3,4-dithiol Complex |

|---|---|---|

| IR S–H Stretch | Absent (complexed) | Absent (complexed) |

| UV-Vis Absorption (nm) | 370 (I), 331 (Br) | 375 (I), 336 (Br) |

| DFT-Calculated RMSD | 0.042–0.146 Å | 0.041–0.111 Å |

Functional Advantages

- Material Science Applications: Self-assembly on gold/silver surfaces forms monolayers (Au) or multilayers (Ag), useful in molecular electronics . In contrast, 1,4-benzenedithiol is more studied in molecular junctions but lacks the ortho-thiol configuration critical for chelation .

Actividad Biológica

1,2-Benzenedithiol (BDT), also known as 1,2-dithiobenzene, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant case studies.

This compound is characterized by two thiol (-SH) groups attached to a benzene ring. Its molecular formula is C6H6S2, and it has a molar mass of approximately 158.25 g/mol. The presence of thiol groups contributes to its reactivity and ability to form complexes with metals and other biological molecules.

Mechanisms of Biological Activity

This compound exhibits several mechanisms through which it exerts its biological effects:

- Antioxidant Activity : BDT can scavenge free radicals and reduce oxidative stress in cells. This property is particularly significant in cancer prevention and treatment.

- Metal Chelation : The compound can bind to metal ions, which may enhance its therapeutic effects or mitigate metal toxicity.

- Antimicrobial Properties : BDT has shown activity against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Antimicrobial Activity

Research has demonstrated that this compound possesses notable antimicrobial properties. A study highlighted its effectiveness against several Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 25 to 600 µg/mL depending on the structure of the derivatives tested .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Derivative | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| BDT Derivative A | Staphylococcus aureus | 100 |

| BDT Derivative B | Bacillus subtilis | 50 |

| BDT Derivative C | Escherichia coli | 200 |

Case Study 1: Cancer Chemoprevention

A significant body of research has focused on the role of isothiocyanates (ITCs) in cancer prevention. The cyclocondensation assay utilizing BDT has been pivotal in quantifying ITCs and their metabolites in biological samples. This method has illustrated the potential chemopreventive properties of dietary ITCs derived from cruciferous vegetables .

Case Study 2: Nanotechnology Applications

BDT's properties have been exploited in nanotechnology, particularly in enhancing the stability and functionality of nanoparticles. Research indicates that BDT effectively triggers aggregation in zinc oxide (ZnO) nanocrystals more efficiently than other thiols like 1,2-ethanedithiol. This property enhances the optical characteristics necessary for applications in sensors and surface-enhanced Raman spectroscopy (SERS) .

Toxicological Considerations

While BDT exhibits beneficial biological activities, it is essential to consider its toxicological profile. Studies have indicated that high concentrations can lead to cytotoxic effects in certain cell lines. Therefore, determining optimal dosages for therapeutic applications is crucial.

Q & A

Q. What are the common synthetic routes for 1,2-benzenedithiol, and how does its stability influence experimental design?

this compound is typically synthesized via reduction of this compound derivatives or thiol-protected precursors under inert atmospheres. Stability challenges arise due to its sensitivity to oxidation, requiring storage at 0–6°C and use of antioxidants (e.g., THF or ascorbic acid) to prevent disulfide formation during experiments . Methodological considerations include strict anaerobic conditions for handling and real-time monitoring of thiol integrity via UV-Vis or NMR spectroscopy.

Q. How is this compound utilized in HPLC derivatization for detecting dithiocarbamate fungicides?

this compound reacts with dithiocarbamates (e.g., mancozeb) via cyclocondensation to form UV-detectable derivatives. Optimal conditions include 12 mmol/L this compound, pH-adjusted decomplexation agents (EDTA/DTPA), and antioxidants (4% THF, 40 mg/L ascorbic acid) to stabilize reactive intermediates. This method achieves detection limits of 0.05–0.1 µg/mL for fungicides like mancozeb and metiram .

Advanced Research Questions

Q. What methodological approaches are employed to analyze this compound's role in ZnO nanocrystal aggregation?

Aggregation kinetics are quantified using UV-Vis absorbance at 450 nm, which isolates ZnO scattering contributions. This compound induces stronger aggregation than 1,2-ethanedithiol due to lower pKa (enhanced thiolate binding) and larger steric bulk (bridging nanocrystals). Adsorption is modeled via qnomin (ligand coverage per nanocrystal), with 0.03 qnomin sufficient for destabilization. TEM/SEM validates aggregate morphology, critical for designing photoelectrodes with controlled light scattering .

Q. How do molecular geometry and adsorption configurations affect the single-molecule conductance of this compound in gold junctions?

Conductance measurements (0.011 G0) via break-junction techniques reveal broad histograms due to variations in adsorption geometry (bridge, hollow, or on-top configurations). Raman spectroscopy coupled with current-voltage analysis identifies dominant configurations, while DFT models correlate conductance with S–Au bond angles and molecular torsion. Stretched geometries enhance conductance by aligning π-orbitals with electrodes .

Q. What strategies improve the reproducibility of single-molecule junction measurements involving this compound?

Surface-enhanced Raman scattering (SERS) paired with statistical analysis (n > 200 trials) distinguishes adsorption configurations. Preferential binding to undercoordinated Au sites and electrochemical annealing reduce heterogeneity. Conductance outliers are excluded via machine learning clustering, improving reproducibility to ±10% .

Q. How does this compound's incorporation into BODIPY-based polymers influence thermal stability and Fe<sup>3+</sup> detection sensitivity?

this compound enhances polymer rigidity, increasing glass transition temperatures (Tg > 500°C) via steric hindrance. Fe<sup>3+</sup> detection relies on fluorescence quenching through dithiol-Fe<sup>3+</sup> coordination, with limits of detection (LOD) optimized by tuning polymer hydrophobicity and thiol accessibility .

Q. What experimental evidence supports the structure-activity relationship of this compound derivatives in antiproliferative assays?

Derivatives like PEGylated benzopolysulfanes show enhanced cytotoxicity (IC50 10–50 µM) compared to this compound (>100 µM) in prostate (DU145) and breast (MDA-MB-231) cancer cells. Dose-response curves (48–72 h incubation) and ROS generation assays validate thiol-mediated apoptosis pathways .

Q. How do ligand pKa and steric parameters influence the adsorption kinetics of this compound on metal surfaces?

Lower pKa (≈6.5 for this compound vs. ≈8.5 for alkanethiols) promotes faster thiolate formation on Au/Ag, measured via QCM adsorption rates. Steric bulk reduces monolayer packing density (Langmuir model), while aromaticity enhances π-Au interactions, as shown by FTIR and STM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.